molecular formula C12H9BrN4O4 B12594388 1-(2-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine CAS No. 896736-84-8

1-(2-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B12594388
CAS No.: 896736-84-8
M. Wt: 353.13 g/mol
InChI Key: CVWHICKFGIOKST-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines This compound is characterized by the presence of a bromophenyl group and a dinitrophenyl group attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine typically involves the reaction of 2-bromobenzaldehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and bromo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro and bromo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The presence of the bromophenyl and dinitrophenyl groups contributes to its reactivity and ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-2-(2,4-dinitrophenyl)hydrazine: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)-2-(2,4-dinitrophenyl)hydrazine: Similar structure but with a fluorine atom instead of bromine.

    1-(2-Methylphenyl)-2-(2,4-dinitrophenyl)hydrazine: Similar structure but with a methyl group instead of bromine.

Uniqueness

1-(2-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.

Properties

CAS No.

896736-84-8

Molecular Formula

C12H9BrN4O4

Molecular Weight

353.13 g/mol

IUPAC Name

1-(2-bromophenyl)-2-(2,4-dinitrophenyl)hydrazine

InChI

InChI=1S/C12H9BrN4O4/c13-9-3-1-2-4-10(9)14-15-11-6-5-8(16(18)19)7-12(11)17(20)21/h1-7,14-15H

InChI Key

CVWHICKFGIOKST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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